2-(2,4-Dichlorophenoxy)propanehydrazide

Description

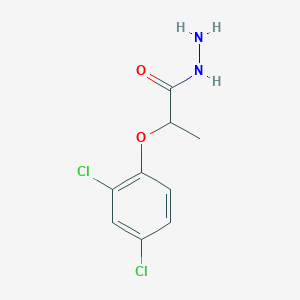

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASHHUFHMQDNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370506 | |

| Record name | 2-(2,4-Dichlorophenoxy)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15253-89-1 | |

| Record name | 2-(2,4-Dichlorophenoxy)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 2,4 Dichlorophenoxy Propanehydrazide and Its Analogues

Overview of Established Synthetic Routes to 2-(2,4-Dichlorophenoxy)propanehydrazide

The synthesis of this compound is a multi-step process that begins with the preparation of its corresponding carboxylic acid precursor. The subsequent conversion to the hydrazide requires carefully optimized reaction conditions to ensure high yield and purity.

Elucidation of Precursor Synthesis and Intermediate Derivatization Steps (e.g., 2-(2,4-dichlorophenoxy)propanoic acid)

The primary precursor for the synthesis of this compound is 2-(2,4-dichlorophenoxy)propanoic acid. chemicalbook.com This compound, also known as Dichlorprop (B359615), is a well-known herbicide used for controlling broadleaf weeds. chemicalbook.comresearchgate.net The synthesis of 2-(2,4-dichlorophenoxy)propanoic acid typically involves the reaction of 2,4-dichlorophenol (B122985) with 2-chloropropanoic acid. researchgate.netgoogle.com

One established method involves reacting 2,4-dichlorophenol and 2-chloropropionic acid in a solvent such as dimethyl sulfoxide (B87167) (DMSO) in the presence of potassium hydroxide (B78521) and a surfactant. google.com The reaction temperature is controlled between 20-80 °C. google.com After the reaction is complete, the mixture is neutralized with sulfuric acid, filtered, and the solvent is removed under reduced pressure. google.com The resulting solid is then purified by recrystallization from a solvent like n-hexane to yield 2-(2,4-dichlorophenoxy)propanoic acid. google.com This method has been reported to achieve a condensation yield of up to 90%. google.com The molar ratio of 2,4-dichlorophenol to 2-chloropropionic acid is typically 1:1. google.com

The reaction can be summarized as follows: 2,4-dichlorophenol + 2-chloropropanoic acid → 2-(2,4-dichlorophenoxy)propanoic acid + HCl

An alternative approach involves the chlorination of phenol (B47542) to produce a mixture of chlorophenols, including 2,4-dichlorophenol, which is then reacted with 2-chloropropanoic acid. researchgate.net

Optimization of Hydrazide Formation Reaction Conditions

The conversion of 2-(2,4-dichlorophenoxy)propanoic acid to its hydrazide derivative, this compound, is a critical step. This is typically achieved by reacting the carboxylic acid with hydrazine (B178648) hydrate (B1144303). nih.gov

A general two-step procedure for similar compounds involves first esterifying the carboxylic acid. nih.gov For instance, the acid can be refluxed with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid for several hours. nih.gov After completion, the reaction mixture is poured onto crushed ice to precipitate the ester. nih.gov

In the second step, the purified ester is reacted with hydrazine hydrate. nih.gov The ester is dissolved in a suitable solvent, and hydrazine hydrate is added. The mixture is then refluxed for a few hours. nih.gov The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is poured into ice-cold water to precipitate the hydrazide, which is then filtered, washed, and dried. nih.gov

Strategic Derivatization Approaches for Novel Chemical Entities

The hydrazide moiety in this compound serves as a versatile functional group for further chemical transformations, enabling the synthesis of a wide range of novel compounds.

Synthesis of N,N'-Diacylhydrazine Derivatives Incorporating 2,4-Dichlorophenoxy Moieties

A series of novel N,N'-diacylhydrazine derivatives containing the 2-(2,4-dichlorophenoxy)propane moiety have been synthesized, often utilizing microwave irradiation to improve efficiency. nih.gov The synthesis of these compounds allows for the exploration of their biological activities. nih.gov For example, some of these derivatives have shown herbicidal and fungicidal properties. nih.gov

Formation of Schiff Bases from Hydrazide Derivatives

Hydrazide derivatives, including this compound, can readily undergo condensation reactions with various aldehydes and ketones to form Schiff bases. ajol.infocabidigitallibrary.org The general reaction involves refluxing the hydrazide with a substituted aldehyde in a suitable solvent, often with a catalytic amount of acid like acetic acid. nih.gov

For instance, a hydrazone Schiff base was synthesized by reacting 2,4-dinitrophenylhydrazine (B122626) with 2,4-dichlorobenzaldehyde (B42875) in an ethanolic solution. ajol.info The resulting Schiff bases are often crystalline solids and their formation can be confirmed by spectroscopic methods such as FTIR. ajol.info These Schiff bases can exhibit a range of biological activities and are of interest in medicinal and agricultural chemistry. cabidigitallibrary.org

Elaboration of Metal Coordination Complexes with the Hydrazide Moiety as a Ligand

The hydrazide group and its derivatives, such as Schiff bases, are excellent ligands for forming coordination complexes with various metal ions. ajol.infocabidigitallibrary.orgresearchgate.net The nitrogen and oxygen atoms of the hydrazide or the imine nitrogen of the Schiff base can coordinate with metal ions. ajol.inforesearchgate.net

For example, metal(II) complexes of a Schiff base derived from 2,4-dinitrophenylhydrazine and 2,4-dichlorobenzaldehyde were synthesized by refluxing the Schiff base with metal chlorides (CoCl₂, CuCl₂, NiCl₂, and ZnCl₂) in ethanol. ajol.info Similarly, zinc(II) complexes with 2-(2,4-dichlorophenoxy)propionic acid have been prepared and characterized. researchgate.net The resulting metal complexes often exhibit distinct physical and chemical properties compared to the free ligands and have potential applications in various fields, including catalysis and materials science. cabidigitallibrary.org The coordination of the metal to the ligand is typically confirmed through techniques like IR spectroscopy and X-ray analysis. ajol.inforesearchgate.net

Exploration of Green Chemistry Principles in Synthetic Protocols (e.g., Ball Milling Techniques)

The growing emphasis on sustainable chemical manufacturing has spurred research into green chemistry principles for the synthesis of agrochemicals, including derivatives of 2,4-dichlorophenoxyacetic acid. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key areas of exploration in the synthesis of this compound and its analogues include the use of solvent-free reaction conditions, energy-efficient methods like microwave irradiation, and mechanochemistry, particularly ball milling.

Solvent-free synthesis offers significant environmental benefits by minimizing volatile organic compounds (VOCs) and simplifying product purification. For instance, a clean and rapid method for preparing 2,4-D esters involves using micro-particulate inorganic materials like silica (B1680970) and clays (B1170129) as supports for esterification reactions in the absence of a solvent. rsc.org This approach, particularly when enhanced with microwave assistance, leads to high yields and conversion rates. rsc.org The resulting product is adsorbed onto the solid support, creating a partially formulated compound that could potentially be used directly, further reducing processing steps and solvent use. rsc.org

Another significant advancement in green synthetic methodologies is the application of mechanochemistry, specifically ball milling. This technique involves the use of mechanical force to induce chemical reactions, often in the absence of a solvent. Ball milling has been successfully employed for the direct amidation of esters, a reaction type that is central to the synthesis of hydrazides from their corresponding esters. nih.govucl.ac.ukresearchgate.netchemrxiv.org This operationally simple procedure typically requires only the ester, an amine (or in this case, hydrazine), and a sub-stoichiometric amount of a base. nih.govucl.ac.uk The direct mechanochemical amidation of esters has been shown to be applicable to a wide array of substrates, including those used in the agrochemical industry. nih.govresearchgate.net

The advantages of ball milling include significantly reduced reaction times, high reaction efficiency, and applicability to a diverse range of chemical structures, including heteroaromatics. nih.govucl.ac.ukresearchgate.net Research has demonstrated the scalability of this method, with successful synthesis performed at the gram-scale in the absence of any reaction solvent. nih.govchemrxiv.org

The table below illustrates a hypothetical application of ball milling for the synthesis of this compound, based on parameters reported for analogous direct amidation reactions. nih.govucl.ac.ukresearchgate.netchemrxiv.org

Table 1: Hypothetical Reaction Parameters for Ball Milling Synthesis of this compound

| Parameter | Value | Reference |

| Reactant 1 | Ethyl 2-(2,4-dichlorophenoxy)propanoate | N/A |

| Reactant 2 | Hydrazine hydrate | N/A |

| Base | Potassium tert-butoxide (KOtBu) | nih.gov |

| Milling Frequency | 20-30 Hz | N/A |

| Milling Time | 60 - 120 minutes | nih.govucl.ac.uk |

| Ball Material | Stainless Steel | ucl.ac.uk |

| Solvent | None (Solvent-free) | rsc.orgnih.gov |

This mechanochemical approach offers a promising green alternative to traditional solvent-based syntheses of this compound and its analogues, aligning with the principles of sustainable chemistry by reducing waste and energy consumption.

Further research into the optimization of these green synthetic protocols, including the choice of catalyst, milling frequency, and reaction time, could lead to even more efficient and environmentally benign production methods for this class of compounds.

Structure Activity Relationship Sar Investigations of 2 2,4 Dichlorophenoxy Propanehydrazide and Its Derivatives

Analysis of Positional and Substituent Effects on Biological and Biochemical Activities

The biological activity of phenoxyalkanoic acid derivatives, the class to which 2-(2,4-Dichlorophenoxy)propanehydrazide belongs, is significantly influenced by the nature and position of substituents on the phenyl ring. The 2,4-dichloro substitution pattern, as seen in the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), is a key determinant of its herbicidal activity. nih.govresearchgate.net

The degradation of 2,4-D by microorganisms like Aspergillus niger involves a stepwise transformation that underscores the importance of these substituent positions. The process can include dechlorination to form 2-chlorophenoxyacetic acid, followed by hydroxylation, highlighting how enzymatic interactions are directed by the chloro substituents. researchgate.net

The introduction of different functional groups at various positions on the phenyl ring can modulate the compound's activity. For instance, in related antifungal compounds, the substitution on the phenyl ring is a critical factor for their inhibitory activity against various fungal strains. nih.gov The electronic and steric properties of these substituents play a crucial role in the molecule's ability to interact with its biological target.

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that quantitatively correlates the chemical structure of a series of compounds with their biological activity. This approach has been instrumental in refining the design of phenoxypropionate derivatives.

Comparative Molecular Field Analysis (CoMFA) for Herbicidal Activity Prediction

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that has been successfully applied to predict the herbicidal activity of various classes of compounds, including those structurally related to this compound. For a series of 2-(aryloxyacetyl)cyclohexane-1,3-dione derivatives, which are 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, CoMFA was used to build a predictive model. frontiersin.org

The model demonstrated a strong correlation between the steric and electrostatic fields of the molecules and their herbicidal activity. frontiersin.org Specifically, the CoMFA model for these HPPD inhibitors yielded a high cross-validated correlation coefficient (Q²) of 0.872 and a conventional correlation coefficient (R²) of 0.999, indicating excellent predictive power. The steric and electrostatic contributions were found to be 52.3% and 47.7%, respectively. frontiersin.org Such models provide a visual representation of the regions around the molecule where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, thereby guiding the synthesis of more effective herbicides.

Table 1: CoMFA Parameters for Herbicidal Activity of HPPD Inhibitors

| Parameter | Value |

|---|---|

| Cross-validated R² (Q²) | 0.872 |

| Conventional R² (R²) | 0.999 |

| Optimum Number of Components | 10 |

| Steric Field Contribution | 52.3% |

| Electrostatic Field Contribution | 47.7% |

Data derived from a study on 2-(aryloxyacetyl)cyclohexane-1,3-diones derivatives. frontiersin.org

CoMFA for Antifungal Activity Prediction

Similarly, CoMFA has been employed to elucidate the structural requirements for the antifungal activity of novel compounds. For a series of menthol (B31143) derivatives containing a 1,2,4-triazole-thioether moiety, a robust CoMFA model was established to correlate their structures with antifungal activity against Physalospora piricola. nih.gov This model achieved a high squared correlation coefficient (r²) of 0.991 and a cross-validation coefficient (q²) of 0.514. nih.gov The insights from this model can guide the design of new derivatives with enhanced antifungal potency.

Determinants of Molecular Features Influencing Ligand-Target Interactions

The interaction between a ligand, such as this compound, and its biological target is governed by a variety of molecular features. Molecular docking studies, often used in conjunction with QSAR, help to visualize and understand these interactions at the atomic level.

For instance, in the case of HPPD inhibitors, docking studies revealed that the molecules fit well into the active site of the enzyme. frontiersin.org The binding mode of these inhibitors is often similar to that of co-crystallized ligands, providing a basis for understanding the key interactions.

In other systems, such as the development of inhibitors for the enzyme Dipeptidyl Peptidase-4 (DPP-4), a field-based qualitative SAR model identified key molecular features for inhibition. These include the average shape of the molecule, hydrophobic regions, and areas of positive and negative electrostatic potential. mdpi.com Such models serve as valuable tools for virtual screening and lead optimization.

Impact of Chirality and Enantioselective Properties in Related Phenoxypropionate Structures

Many pesticides, including those in the phenoxypropionate class, are chiral, meaning they exist as enantiomers—non-superimposable mirror images. nih.govnih.gov Chirality can have a profound impact on the biological activity of these compounds, as enantiomers can exhibit different potencies and metabolic fates. nih.govnih.gov

For many chiral pesticides, the biological activity resides primarily in one enantiomer. nih.govnih.gov This enantioselectivity is also observed in the degradation of these compounds in the environment. For example, the degradation of some chiral herbicides in soil has been shown to be enantioselective. nih.gov This has significant implications for environmental risk assessment, as the more active and persistent enantiomer will have a greater ecological impact. The use of single-enantiomer formulations can lead to lower application rates and reduced environmental side effects.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| 2-chlorophenoxyacetic acid |

| 2-chloro-4-hydroxyphenylacetic acid |

Mechanistic Elucidation of Biochemical and Biological Activities

Unraveling the Plant Growth Regulatory and Herbicidal Action Mechanisms

Research into N,N'-diacylhydrazine derivatives containing the 2-(2,4-dichlorophenoxy)propane moiety has shed light on their significant impact on plant physiology, demonstrating both plant growth regulatory and herbicidal properties. nih.gov

The herbicidal action of compounds containing the 2,4-dichlorophenoxy moiety is often attributed to their ability to mimic natural plant auxins, such as indole-3-acetic acid (IAA). This structural similarity allows them to interfere with hormonal balances, leading to disruptions in normal plant growth and development. While direct studies on the auxin mimicry of 2-(2,4-Dichlorophenoxy)propanehydrazide are not extensively detailed in the available literature, the pronounced plant growth regulatory effects observed in its derivatives suggest a similar mechanism. These synthetic compounds can lead to an overload of auxin-like signals, disrupting the plant's ability to regulate processes like cell division and elongation, ultimately causing phytotoxicity in susceptible species.

Studies on N,N'-diacylhydrazine derivatives incorporating the 2-(2,4-dichlorophenoxy)propane structure have demonstrated potent biological effects on sensitive plants. A key finding is their profound inhibitory effect on radicle growth.

Table 1: Plant Growth Regulatory Activity of 2-(2,4-Dichlorophenoxy)propane Moiety-Containing Compounds

| Compound Type | Plant System | Observed Effect | Inhibition Rate |

| N,N'-diacylhydrazines | Cucumber (radicle growth) | Inhibition of radicle growth | 100% |

This complete inhibition of cucumber radicle growth highlights the potent plant growth regulatory activity of these compounds. nih.gov Furthermore, specific derivatives have shown significant herbicidal activity against dicotyledonous weeds. For instance, compound 4u, a diacylhydrazine derivative, exhibited notable herbicidal efficacy. nih.gov

Table 2: Herbicidal Activity of a 2-(2,4-Dichlorophenoxy)propane Derivative

| Compound | Application Rate | Herbicidal Activity |

| Compound 4u | 1500 g/ha | 94.7% |

These findings underscore the potential of this class of compounds to induce significant physiological and developmental disruption in sensitive plant species. nih.gov

Insights into Antimicrobial Modalities

Beyond their effects on plants, derivatives of this compound have also been investigated for their antimicrobial properties.

Currently, there is no specific research available that investigates the role of this compound or its close derivatives as efflux pump inhibitors in multidrug-resistant bacterial strains. This remains an area for potential future investigation.

While information on direct antibacterial activity is limited, studies have revealed that N,N'-diacylhydrazine derivatives containing the 2-(2,4-dichlorophenoxy)propane moiety possess favorable in vivo fungicidal activities. nih.gov These compounds have been tested against a range of fungal pathogens.

Table 3: Fungicidal Activity of N,N'-diacylhydrazine Derivatives

| Fungal Pathogen |

| Cladosporium cucumerinum |

| Corynespora cassiicola |

| Sclerotinia sclerotiorum |

| Erysiphe cichoracearum |

| Colletotrichum orbiculare |

Specifically, compound 4u demonstrated significant fungicidal activity against Colletotrichum orbiculare. nih.gov

Table 4: Specific Fungicidal Activity of Compound 4u

| Compound | Fungal Pathogen | Fungicidal Activity |

| Compound 4u | Colletotrichum orbiculare (Berk aLMont) Arx | 82.16% |

The mechanisms underlying this antifungal action are likely multifaceted and warrant further detailed investigation to elucidate the specific molecular targets within the fungal cells.

Dissection of Antituberculosis Action Pathways

There is currently no available scientific literature that specifically details the investigation of this compound or its derivatives for antituberculosis activity. Therefore, the action pathways of this compound against Mycobacterium tuberculosis have not been dissected.

Mechanisms Underlying Antioxidant Properties

The antioxidant properties of this compound are intrinsically linked to the 2,4-Dichlorophenoxyacetic acid (2,4-D) moiety, a well-studied herbicide. Research indicates that exposure to 2,4-D can induce oxidative stress in organisms. This is characterized by an increase in lipid peroxidation and oxidized glutathione (B108866) levels. nih.gov In response to this oxidative challenge, there is a corresponding increase in the activity of antioxidant defense enzymes.

Studies have demonstrated that exposure to 2,4-D leads to elevated activities of several key antioxidant enzymes:

Superoxide (B77818) dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. SOD activity has been observed to increase by 29-35% upon exposure to 2,4-D. nih.gov

Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide to water and oxygen. Catalase activity has been shown to increase by 41% following 2,4-D exposure. nih.gov

Glutathione peroxidase (GPx): This enzyme catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides by glutathione. GPx activity has been found to increase by 19-33% in the presence of 2,4-D. nih.gov

The upregulation of these antioxidant enzymes suggests a compensatory mechanism to counteract the oxidative stress induced by the 2,4-D component of the molecule. The generation of reactive oxygen species (ROS) by 2,4-D is considered a part of its herbicidal activity. researchgate.net

Table 1: Impact of 2,4-D on Oxidative Stress Markers and Antioxidant Enzymes

| Parameter | Observation | Percentage Change | Reference |

|---|---|---|---|

| Lipid Peroxidation | Enhanced | 58% increase | nih.gov |

| Oxidized Glutathione | Increased | 49% increase | nih.gov |

| Oxidized/Total Glutathione Ratio | Significantly Increased | 33% increase | nih.gov |

| Superoxide Dismutase Activity | Increased | 29-35% | nih.gov |

| Catalase Activity | Increased | 41% | nih.gov |

Proposed Enzymatic Inhibition Mechanisms Imparted by the Hydrazide Functional Group

The hydrazide functional group (-CONHNH2) is a critical component that can impart significant biological activity, including enzymatic inhibition. Hydrazides are known to interact with and inhibit a variety of enzymes through several proposed mechanisms.

One key mechanism involves the reaction of the hydrazide with the enzyme's active site. Hydrazides can act as nucleophiles and form covalent adducts with electrophilic residues in the enzyme's active site, leading to irreversible inhibition.

Furthermore, the metabolism of hydrazines by cytochrome P450 enzymes can lead to the formation of reactive intermediates. nih.gov These intermediates can then bind to the active site of the enzymes, causing what is known as "suicidal inactivation," where the enzyme effectively brings about its own inhibition. nih.gov

Hydrazide derivatives can also function as competitive or non-competitive inhibitors. youtube.com In competitive inhibition, the hydrazide molecule competes with the natural substrate for binding to the active site of the enzyme. In non-competitive inhibition, the inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency. youtube.com

Some hydrazides have been found to inhibit enzymes like DNA methyltransferase 1 by preventing the transfer of a methyl group to DNA. nih.gov This mechanism is particularly relevant in the context of cancer therapy.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| Superoxide dismutase (SOD) |

| Catalase (CAT) |

| Glutathione peroxidase (GPx) |

Environmental Dynamics and Biotransformation Pathways

Characterization of Degradation Pathways in Environmental Compartments

There is no specific information available in the searched scientific literature concerning the degradation pathways of 2-(2,4-Dichlorophenoxy)propanehydrazide itself. Research has focused almost exclusively on the parent compound, 2,4-D.

Microbial Degradation and Metabolism (e.g., Role of Dioxygenase Genes)

Specific studies on the microbial degradation and metabolism of this compound, including the role of dioxygenase genes, are not found in the available literature. For the related compound 2,4-D, microbial degradation is a primary route of dissipation in soil. researchgate.net This process involves enzymes such as α-ketoglutarate-dependent 2,4-D dioxygenase (tfdA), which cleaves the side chain to form 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov Numerous bacterial and fungal strains capable of degrading 2,4-D have been identified, including Cupriavidus necator JMP134. nih.govnih.gov However, it remains unconfirmed whether these microbial pathways are active against this compound.

Photodegradation Processes in Aquatic Environments

Information on the photodegradation of this compound in aquatic environments is not available. For 2,4-D, photolysis in sunlit surface waters is considered an important environmental fate process. cdc.gov Studies have shown that 2,4-D can be degraded under UV irradiation, and this process can be enhanced by photocatalysts like titanium dioxide (TiO2). nih.govrsc.org The aqueous photolysis half-life of 2,4-D has been reported to be around 13 days under specific conditions. researchgate.net Without specific studies, the susceptibility of the propanehydrazide derivative to photodegradation remains unknown.

Chemical Degradation Processes (e.g., Hydrolysis)

Specific data on the chemical degradation, including hydrolysis, of this compound could not be located. In the case of 2,4-D, hydrolysis under typical environmental conditions is considered to be a negligible fate process. cdc.gov However, ester forms of 2,4-D are known to hydrolyze to the parent acid in soils and aqueous solutions. wikipedia.orgcapes.gov.br The hydrazide functional group in this compound suggests that its hydrolytic stability may differ significantly from that of 2,4-D acid or its esters, but this has not been experimentally verified in the reviewed literature.

Assessment of Persistence and Half-Life Determination in Soil and Water Matrices

There are no available studies that determine the persistence or half-life of this compound in soil or water. The persistence of its parent compound, 2,4-D, is generally considered to be moderate, though it can vary significantly based on environmental conditions such as temperature, moisture, and microbial activity. juniperpublishers.com Reported half-lives for 2,4-D in soil can range from a few days to several weeks, with a typical aerobic soil metabolism half-life of about 6.2 days. cdc.govwikipedia.org In aquatic environments, the aerobic metabolism half-life for 2,4-D is around 15 days, but it can be much longer under anaerobic conditions (41 to 333 days). cdc.gov

Table 1: Reported Half-Life of 2,4-Dichlorophenoxyacetic acid (2,4-D) in Different Environmental Matrices (Data for this compound is not available)

| Environmental Matrix | Condition | Half-Life | Citation |

|---|---|---|---|

| Soil | Field Dissipation | 59.3 days | juniperpublishers.com |

| Soil | Aerobic Metabolism | 6.2 - 66 days | juniperpublishers.comcdc.gov |

| Water | Aerobic Aquatic Metabolism | ~15 days | cdc.gov |

| Water | Anaerobic Aquatic Metabolism | 41 - 333 days | cdc.gov |

| Water | Aqueous Photolysis | ~13 days | juniperpublishers.comresearchgate.net |

Identification and Characterization of Metabolites in Environmental Systems

No studies identifying or characterizing the environmental metabolites of this compound were found. The degradation of 2,4-D produces several well-documented metabolites. The primary metabolite under both aerobic and anaerobic conditions is often 2,4-dichlorophenol (2,4-DCP). researchgate.netnih.gov Further degradation can lead to the formation of dichlorocatechol, chlorohydroquinone, and eventually the opening of the aromatic ring to form aliphatic acids like succinic acid. researchgate.netnih.govresearchgate.net Given the structural difference, the metabolic pathway of the propanehydrazide derivative would likely differ, but its specific metabolites are currently uncharacterized.

Evaluation of Environmental Mobility and Bioavailability in Specific Matrices

The environmental mobility and bioavailability of this compound have not been evaluated in the scientific literature. For 2,4-D, mobility is influenced by soil type and pH. As an acid, it exists in an anionic form in most soils and is water-soluble, giving it the potential to be highly mobile and leach into waterways. juniperpublishers.comnih.gov Its adsorption to soil is generally low, particularly in soils with low organic matter or alkaline pH. researchgate.netcdc.gov However, its relatively short half-life can limit its potential for leaching into groundwater. cdc.gov Slow-release formulations have been developed to reduce the mobility of 2,4-D. nih.gov The bioavailability of 2,4-D is affected by factors like pH and temperature. juniperpublishers.com Without specific data, the mobility and bioavailability of this compound remain speculative.

Advanced Computational and Theoretical Chemistry Applications

Molecular Docking Studies for Putative Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the binding mechanism of a ligand within the active site of a protein.

While specific molecular docking studies on 2-(2,4-Dichlorophenoxy)propanehydrazide are not widely published, research on analogous compounds demonstrates the utility of this approach. For instance, derivatives of the parent compound, 2,4-Dichlorophenoxyacetic acid, have been investigated as potential anti-inflammatory agents by targeting the cyclooxygenase-2 (COX-2) enzyme. mdpi.com In one such study, molecular docking was used to compare the binding affinity of new 2,4-D derivatives against the known activity of 2,4-Dichlorophenoxyacetic acid. mdpi.com The results indicated that the synthesized compounds interacted effectively with the active site of COX-2, forming stable complexes. mdpi.com This type of analysis typically involves calculating a binding energy score, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.

Table 1: Illustrative Molecular Docking Results for 2,4-D Derivatives Targeting COX-2 Note: This table is illustrative of the types of data generated in molecular docking studies on related compounds, as specific data for this compound is not available in the cited literature.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid derivative | COX-2 (PDB ID: 4M11) | -8.5 | ARG-120, TYR-355, SER-530 |

| Reference Ligand (Celecoxib) | COX-2 (PDB ID: 4M11) | -10.2 | ARG-120, HIS-90, VAL-523 |

Such studies suggest that a similar approach for this compound could identify its putative protein targets and elucidate its binding mode, providing a foundation for understanding its potential biological activities.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. It is a powerful tool for predicting a wide range of molecular properties, including geometric structures, vibrational frequencies, and reaction energetics.

For the parent compound, 2,4-Dichlorophenoxyacetic acid, DFT calculations have been employed to investigate its structural stability and hydrolysis reaction mechanisms. nih.govresearchgate.net Studies have used the B3LYP functional, a common DFT approach, to determine the lowest energy conformations of the molecule. nih.govresearchgate.net Such calculations can identify the most stable three-dimensional arrangement of the atoms, which is crucial for understanding how the molecule interacts with its environment. Furthermore, DFT has been used to model the energy barriers of different reaction pathways, such as the cleavage of C-O and C-Cl bonds during metabolism, indicating which reactions are more likely to occur. researchgate.net

Applying DFT to this compound would allow for a detailed analysis of its electronic properties, such as the distribution of charges and the energies of its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MESP) Analysis for Interaction Site Identification

Molecular Electrostatic Potential (MESP) is a valuable concept derived from DFT calculations. It provides a visual representation of the charge distribution around a molecule, mapping the electrostatic potential onto the electron density surface. MESP is used to predict how a molecule will interact with other molecules, identifying regions that are rich in electrons (electronegative, potential sites for electrophilic attack) and regions that are poor in electrons (electropositive, potential sites for nucleophilic attack).

For a molecule like this compound, an MESP analysis would highlight the electronegative regions around the oxygen and chlorine atoms and the electropositive regions near the hydrogen atoms of the hydrazide group. This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to how the molecule binds to a biological target.

In Silico Prediction of Lipophilicity and Related Physiochemical Descriptors

Lipophilicity is a crucial physicochemical property that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (log P) between octanol (B41247) and water. In silico methods provide rapid predictions of log P and other descriptors, guiding the early stages of drug discovery and environmental fate assessment.

For this compound, computational tools can predict its lipophilicity. The PubChem database reports a computed XLogP3 value of 2.4 for this compound. nih.gov XLogP3 is an atom-additive method that calculates log P based on the molecule's structure. This value suggests moderate lipophilicity, which is often a desirable trait for bioactive compounds. Studies on other herbicides have shown that modifying the structure to increase lipophilicity can sometimes enhance biological activity. nih.gov

Table 2: Computed Physicochemical Properties for this compound Data sourced from PubChem CID 2734792. nih.gov

| Descriptor | Predicted Value |

|---|---|

| Molecular Formula | C₉H₁₀Cl₂N₂O₂ |

| Molecular Weight | 249.09 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Application of Molecular Dynamics Simulations for Conformational and Interaction Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD provides detailed information on the conformational flexibility of a molecule and the stability of its interactions with a target, such as a protein or DNA.

For this compound, an MD simulation of its complex with a putative target (identified through docking) would offer insights into the stability of the binding pose and the dynamics of the interaction, providing a more accurate assessment of its binding affinity. nih.gov

Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from complex mixtures. For phenoxy-based compounds, both gas and liquid chromatography are routinely utilized, each coupled with sensitive detection systems to achieve precise quantification and identification.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar, non-volatile molecules like phenoxy acid derivatives, a chemical derivatization step is typically required to increase their volatility and thermal stability, making them suitable for GC analysis. deswater.com This process converts the analyte into a less polar and more volatile derivative. For instance, in the analysis of the related compound 2,4-dichlorophenoxyacetic acid (2,4-D), derivatization to its methyl ester or 2-chloroethyl ester form is a common practice. nih.gov The 2-chloroethyl ester, formed using BCl₃/2-chloroethanol, has been shown to provide a longer retention time and an improved signal-to-noise ratio compared to the methyl ester. nih.gov

Once derivatized, the compound is introduced into the GC system, where it is separated from other components on a capillary column.

Electron Capture Detector (ECD): The ECD is a highly sensitive detector for electrophilic compounds, particularly those containing halogens like the chlorine atoms in the dichlorophenoxy group. This makes GC-ECD an effective method for the trace-level analysis of chlorinated compounds. nih.gov

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides definitive identification. The mass spectrometer fragments the analyte molecules into characteristic ions, creating a unique mass spectrum that serves as a chemical fingerprint. This allows for unambiguous confirmation of the analyte's identity. nih.govepa.gov For example, in the analysis of the related compound 2,4-dichloroanisole (B165449) (2,4-DCA), specific ions (m/z 176, 178, and 161) are monitored for quantification and confirmation. epa.gov

Table 1: Example GC-MS Conditions for a Related Dichlorinated Compound (2,4-DCA)

| Parameter | Condition |

|---|---|

| Instrument | Agilent Model 6890A GC with 5973N MS |

| Column | Durabond-5MS (30 m x 0.25 mm i.d., 0.25 µm film) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | 80°C (1.2 min), ramp to 320°C at 20°C/min, hold for 2.0 min |

| Detection | Electron Impact (EI) Mass Spectrometry |

| Monitored Ions (m/z) | 176 (Quantification), 178, 161 (Confirmation) |

Data sourced from a method for 2,4-dichloroanisole (2,4-DCA), a related compound. epa.gov

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for analyzing polar, non-volatile, and thermally labile compounds, making it an ideal choice for 2-(2,4-Dichlorophenoxy)propanehydrazide and its parent compounds without the need for derivatization. deswater.comnih.gov

In this technique, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the analyte's differential partitioning between the two phases. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is the most common mode for this class of compounds. deswater.comnih.gov

Ultraviolet (UV) Detection: The dichlorophenoxy moiety in the molecule contains a phenyl ring, which is a strong chromophore that absorbs light in the ultraviolet region of the electromagnetic spectrum. An HPLC system equipped with a UV detector can monitor the column effluent at a specific wavelength where the analyte exhibits maximum absorbance. For related phenoxyacetic acids, detection wavelengths are typically set between 228 and 283 nm. deswater.comresearchgate.netresearchgate.net The amount of light absorbed is directly proportional to the analyte's concentration, allowing for precise quantification. researchgate.net

Table 2: Example HPLC-UV Conditions for a Related Compound (2,4-D)

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Deionized Water : Acetic Acid (80:19.5:0.5, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 283 nm |

Data sourced from a method for 2,4-dichlorophenoxyacetic acid (2,4-D). deswater.com

Spectroscopic Characterization Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.

¹H-NMR: This technique provides information about the number and types of hydrogen atoms in a molecule and their chemical environment. The chemical shift, splitting pattern (multiplicity), and integration of the signals reveal how atoms are connected.

¹³C-NMR: ¹³C-NMR provides information about the carbon skeleton of a molecule. Spectral data for this compound are available, confirming the utility of this technique for its characterization. nih.gov

Multinuclear and 2D NMR: For complex structures, advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish definitive connectivity between protons and carbons, confirming the complete structural assignment.

Quantitative NMR (QNMR) has also been shown to be a more precise and accurate method than chromatography for determining the purity of related technical-grade agrochemicals like 2,4-D. nih.gov

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS can measure molecular mass with extremely high accuracy (typically to four or five decimal places). This allows for the determination of a unique elemental formula, a critical step in identifying an unknown compound or confirming the structure of a synthesized one. The monoisotopic mass of this compound is calculated to be 248.011933 g/mol . epa.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar molecules. It allows for the analysis of intact molecules with minimal fragmentation, making it highly compatible with liquid chromatography (LC-MS). nih.govuwa.edu.au This technique is commonly used for the analysis of phenoxyacid herbicides and their metabolites. epa.govlcms.cz

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different frequencies, which corresponds to the vibrations of specific chemical bonds. A spectrum is generated with absorption bands that act as fingerprints for functional groups. For this compound, IR spectroscopy can identify key structural features such as N-H bonds in the hydrazide group, the C=O (carbonyl) bond, C-O (ether) linkages, and C-Cl bonds on the aromatic ring. Spectral data for this compound have been recorded using both Attenuated Total Reflectance (ATR) and KBr-pellet techniques. nih.gov

Table 3: Expected IR Absorption Regions for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Hydrazide | N-H stretch | 3200 - 3400 |

| Carbonyl | C=O stretch | 1640 - 1680 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Ether | C-O stretch | 1200 - 1300 (aryl-alkyl ether) |

| Chloro-aromatic | C-Cl stretch | 1000 - 1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to measure the absorption of UV or visible light by a substance. technologynetworks.comsolubilityofthings.com This absorption is dependent on the electronic structure of the molecule, making it a valuable tool for qualitative analysis, such as identifying functional groups, and for quantitative analysis to determine the concentration of a substance in solution. jove.comijnrd.org

The principle behind UV-Vis spectroscopy is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. solubilityofthings.comijnrd.org When a molecule absorbs light, its electrons are promoted from a ground state to a higher energy or excited state. solubilityofthings.com The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure, particularly the presence of chromophores (light-absorbing groups). slideshare.net An absorbance spectrum, which is a plot of absorbance versus wavelength, can serve as a fingerprint for a compound. jove.com

For a compound like this compound, a UV-Vis spectrum would be expected to show characteristic absorption bands related to the dichlorophenoxy group. However, specific experimental spectra for this compound were not available in the reviewed literature.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. veeprho.comimprovedpharma.com This technique is crucial in pharmaceutical and chemical research for determining the thermal stability, decomposition profile, and composition of materials. veeprho.comtainstruments.com

In a TGA experiment, a sample is placed in a pan and heated at a controlled rate. veeprho.com The resulting data is plotted as a thermogram, which shows mass loss versus temperature. This information can reveal the presence of volatile components like water or residual solvents, and it can indicate the temperatures at which the compound begins to decompose. improvedpharma.com TGA is also applied to study the compatibility of active pharmaceutical ingredients with excipients and to evaluate polymorphism. veeprho.comresearchgate.net

For this compound, a TGA analysis would provide critical data on its thermal stability and decomposition pathway. Such an analysis can identify the temperature at which the hydrazide group or other parts of the molecule degrade. nih.gov Despite its importance, specific thermogravimetric data for this compound could not be located in the available research.

X-ray Diffraction (XRD) for Crystalline Structure Determination

The principle of XRD is based on the scattering of X-rays by the electrons in a crystal lattice. The scattered X-rays interfere constructively at specific angles, producing a diffraction pattern of spots or rings. The positions and intensities of these diffracted beams are directly related to the arrangement of atoms in the crystal. jst.go.jp For powdered samples, where single crystals of adequate size are not available, powder X-ray diffraction (PXRD) is used. jst.go.jpicdd.com

The crystalline structure of this compound would be elucidated using XRD, revealing the packing of the molecules in the solid state and the nature of any intermolecular interactions, such as hydrogen bonding. At present, there are no published crystal structures for this compound in the Cambridge Structural Database or other publicly available resources.

Microscopic and Spectroscopic Imaging Techniques (e.g., Scanning Electron Microscopy with Energy-Dispersive X-ray Analysis)

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Analysis (EDX or EDS) is a powerful combination of techniques for characterizing the surface morphology and elemental composition of a sample. surfacesciencewestern.comyoutube.com

SEM uses a focused beam of high-energy electrons to scan the surface of a sample, generating various signals that provide information about the sample's topography and composition. youtube.com The high-resolution images produced by SEM can reveal the size, shape, and texture of crystalline or powdered materials. surfacesciencewestern.com

EDX is an analytical technique that identifies the elemental composition of a sample. youtube.com When the electron beam from the SEM strikes the sample, it causes atoms to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental analysis. lawdata.com.twnih.gov This is particularly useful for confirming the presence of expected elements (such as chlorine in the case of this compound) and for detecting any inorganic impurities. acs.org

An SEM-EDX analysis of this compound would provide images of its particulate or crystalline form and an elemental map confirming the presence and distribution of carbon, oxygen, nitrogen, and chlorine. No specific SEM micrographs or EDX spectra for this compound were found in the reviewed literature.

Development and Validation of Advanced Analytical Methods for Trace Level Quantification

The detection and quantification of chemical compounds at trace levels in various environmental and biological matrices are critical. This often requires the development and validation of highly sensitive and selective analytical methods. While specific methods for this compound are not detailed in the literature, the approaches used for its parent compound, 2-(2,4-dichlorophenoxy)propanoic acid (dichlorprop), provide a strong indication of the methodologies that would be applicable.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of such compounds. nih.govdeswater.com Methods have been developed for the determination of dichlorprop (B359615) in environmental samples like soil and water. nih.govresearchgate.net These methods often employ reverse-phase HPLC with UV detection. For instance, a method for determining dichlorprop in aqueous soil solutions involved direct injection after centrifugation and filtration, with detection limits in the nanogram per liter range. researchgate.net

For even greater sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. diva-portal.org LC-MS/MS methods have been developed for the multiresidue analysis of acidic pesticides, including dichlorprop, in challenging samples like cereals. diva-portal.org These methods often involve a sample preparation step, such as hydrolysis to release bound residues, followed by extraction and instrumental analysis. diva-portal.org The high specificity of tandem mass spectrometry, particularly using techniques like multiple reaction monitoring (MRM), allows for confident identification and quantification at very low concentrations. diva-portal.org

The validation of such analytical methods is crucial and typically involves assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. deswater.comresearchgate.net

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel 2-(2,4-Dichlorophenoxy)propanehydrazide Analogues with Targeted Enhancements

The foundational structure of this compound offers a versatile scaffold for chemical modification. Future synthetic efforts should be directed towards creating novel analogues with enhanced biological activities, such as improved herbicidal or fungicidal potency. A study on N,N'-diacylhydrazine derivatives containing the 2-(2,4-dichlorophenoxy)propane moiety has already demonstrated the viability of this approach. In that research, various derivatives were synthesized, with some exhibiting significant herbicidal activity against dicotyledonous weeds and favorable fungicidal effects against a range of plant pathogens nih.gov.

Future work could systematically explore modifications at several key positions:

The Hydrazide Moiety: This functional group is a critical anchor for derivatization. Introducing different acyl groups can significantly alter the molecule's electronic and steric properties, influencing its interaction with biological targets. The molecular hybridization method, which combines two or more active chemical motifs into a single molecule, could be employed to design new compounds with potentially synergistic properties acs.org.

The Dichlorophenoxy Ring: While the 2,4-dichloro substitution is a common feature in phenoxy herbicides, altering the position or number of halogen atoms, or introducing other substituents, could fine-tune the compound's selectivity and activity spectrum.

The synthesis of these new analogues can be achieved through established methods, such as the condensation reaction between a hydrazide and an aldehyde or the reaction of anilines with chloroacetyl chloride, followed by further modifications acs.orgnih.gov. Techniques like microwave-assisted synthesis could be employed to improve reaction efficiency and yields nih.gov. Each new compound would require thorough characterization using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR, to confirm its structure acs.orgnih.govacs.org.

Deeper Elucidation of Specific Molecular Targets and Precise Binding Mechanisms

A fundamental gap in the current understanding of this compound lies in the precise identification of its molecular targets. As a derivative of 2,4-D, it likely acts as a synthetic auxin, leading to uncontrolled growth in susceptible plants wikipedia.orgmt.govnih.gov. However, the modifications to the core structure may confer novel mechanisms of action or interactions with different biological targets. For instance, other herbicides containing a 2,4-dichlorobenzene moiety have been shown to inhibit enzymes like 4-Hydroxyphenylpyruvate dioxygenase (HPPD) researchgate.net.

Future research should employ a combination of in silico and in vitro techniques to identify these targets.

Molecular Docking: Computational docking studies can predict the binding affinity and orientation of the hydrazide derivatives within the active sites of known herbicide and fungicide targets, such as auxin receptors, HPPD, or key fungal enzymes nih.govnih.gov. These studies can help prioritize compounds for synthesis and biological testing.

Enzyme Inhibition Assays: Following computational screening, in vitro assays are essential to validate the predicted interactions and quantify the inhibitory activity of the compounds against specific enzymes.

Structural Biology: For high-priority targets, co-crystallization of the compound with its target protein can provide atomic-level details of the binding mechanism. This information is invaluable for structure-based drug design, enabling the rational design of next-generation analogues with improved affinity and selectivity nih.gov.

Understanding the precise binding mechanisms will not only explain the observed biological activities but also guide the design of analogues with minimized off-target effects.

Investigation of Synergistic Effects with Established Chemical Agents in Diverse Biological Systems

The combination of different chemical agents can lead to synergistic interactions, where the combined effect is greater than the sum of the individual effects. This approach can enhance efficacy, reduce the required concentrations of active ingredients, and potentially mitigate the development of resistance. Research has already shown that the parent compound, 2,4-D, can exhibit synergistic toxicity when combined with other herbicides like glyphosate in biological systems such as amphibians and the nematode C. elegans conicet.gov.arnih.gov.

Given that derivatives of this compound have shown both herbicidal and fungicidal properties, future studies should explore their synergistic potential in two main areas nih.gov:

Herbicide Combinations: Testing these compounds in combination with other classes of herbicides could reveal synergistic weed control, potentially broadening the spectrum of activity or overcoming resistance in certain weed populations.

Fungicide Combinations: Combining these hydrazide derivatives with established antifungal agents could lead to more potent fungicidal formulations. Studies on other compounds have demonstrated significant synergy between synthetic molecules and standard antifungal drugs, or even between different natural compounds rjptonline.orgnih.govmdpi.com. Such combinations could be particularly effective against resistant fungal strains or complex infections.

The nature of these interactions (synergistic, additive, or antagonistic) can be quantified using established methodologies, such as by calculating a Fractional Inhibitory Concentration (FIC) index or using modeling software nih.govrjptonline.org.

| Combination Tested | Organism | Observed Effect | Reference |

| Glyphosate-based herbicide + 2,4-D-based herbicide | Rhinella arenarum (amphibian) | Synergistic at LC50 and LC90 levels | conicet.gov.ar |

| Glyphosate + 2,4-D | Caenorhabditis elegans (nematode) | Synergistic | nih.gov |

| Curcumin + Fluconazole/Itraconazole | Candida albicans | Synergistic or Additive | rjptonline.org |

| Copper-based fungicides + Chitosan | Fungal pathogens | Synergistic | researchgate.net |

| Amphotericin B + 1,3,4-thiadiazole derivatives | Candida species | Synergistic | mdpi.com |

Development of Advanced Environmental Remediation Strategies Based on Degradation Insights

The widespread use of any agrochemical necessitates a thorough understanding of its environmental fate and the development of effective remediation strategies. The parent compound, 2,4-D, is known to be mobile in soil and can persist in anaerobic aquatic environments, posing a risk of water contamination wikipedia.orgnih.govcdc.gov. Research into the degradation of 2,4-D and other phenoxy herbicides shows that breakdown occurs through microbial action, hydrolysis, and photodegradation, often forming intermediates like 2,4-dichlorophenol (B122985) nih.govjournals.co.za.

Future research on this compound should first characterize its environmental persistence and degradation pathways. Based on these insights, advanced remediation strategies can be developed:

Bioremediation: Identifying and isolating microbial strains (bacteria or fungi) capable of degrading the hydrazide derivative can form the basis of bioremediation technologies for contaminated soil and water nih.govjournals.co.zamdpi.comnih.gov.

Advanced Oxidation Processes (AOPs): Techniques like photocatalysis, Fenton reactions, and sonication have proven effective in degrading persistent phenoxy herbicides nih.govwitpress.comresearchgate.netmdpi.com. These methods use highly reactive hydroxyl radicals to break down the pollutant into less toxic compounds. The efficacy of AOPs for the degradation of this specific hydrazide should be systematically investigated.

Adsorption: Developing novel adsorbent materials, such as modified carbon nanotubes or graphene oxide composites, could be an effective method for removing the compound from contaminated water sources brieflands.commdpi.com. Studies have shown high adsorption capacities of such materials for 2,4-D brieflands.commdpi.com.

Understanding the degradation kinetics and byproducts is crucial for designing remediation processes that lead to complete mineralization and avoid the formation of more persistent or toxic intermediates.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials science nih.govspringernature.comresearchgate.net. These computational tools can accelerate the discovery and optimization of novel compounds by predicting their properties and suggesting promising new structures.

For this compound and its analogues, AI and ML can be integrated into the research pipeline in several ways:

Quantitative Structure-Activity Relationship (QSAR): As demonstrated in a study on related N,N'-diacylhydrazines, 3D-QSAR models can be built to correlate the chemical structures of a series of compounds with their biological activity nih.gov. A statistically reliable model can then be used to predict the activity of virtual, yet-to-be-synthesized compounds, guiding synthetic efforts toward the most promising candidates.

Generative Models: Advanced deep learning architectures can be trained on large datasets of known bioactive molecules to generate novel chemical structures that are likely to be active against a specific target springernature.comnih.gov. These models can explore a vast chemical space to propose innovative scaffolds that a human chemist might not conceive.

Property Prediction: ML models can be trained to predict various pharmacokinetic and toxicological properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) for new designs in silico mdpi.com. This allows for the early-stage filtering of compounds that are likely to have poor drug-like properties or undesirable toxicity profiles, saving significant time and resources.

By combining the predictive power of AI with the empirical validation of chemical synthesis and biological testing, the design-make-test-analyze cycle can be significantly accelerated, leading to the more efficient development of enhanced this compound analogues springernature.com.

Q & A

Q. What are the standard synthetic routes for 2-(2,4-Dichlorophenoxy)propanehydrazide and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions. For example, the hydrazide core is formed by reacting 2,4-dichlorophenol derivatives with hydrazine precursors under reflux conditions. A common route includes:

Intermediate Formation : Alkylation of 2,4-dichlorophenol to generate the dichlorophenoxy intermediate.

Hydrazide Synthesis : Condensation with hydrazine or substituted hydrazines in solvents like ethanol or DMSO, often catalyzed by glacial acetic acid (yields: 65–96%) .

Purification : Crystallization using water-ethanol mixtures and vacuum distillation to isolate the product.

Key analytical techniques (TLC, NMR, ESI-MS, elemental analysis) confirm purity and structure .

Q. What characterization techniques are critical for verifying the structure of this compound derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Identifies proton environments (e.g., δ 1.46 ppm for CH₃ groups, δ 7.05–7.55 ppm for aromatic protons) .

- Mass Spectrometry (ESI-MS) : Determines molecular weight (e.g., m/z 465 [M–H]⁻ for derivatives) .

- Elemental Analysis : Validates C, H, N, and Cl content (e.g., C 46.38%, H 3.46% for C₁₈H₁₆Cl₄N₂O₄) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

Q. What biological activities have been reported for this compound?

- Methodological Answer :

- Antifungal Activity : Derivatives exhibit EC₅₀ values <10 μg/mL against Botrytis cinerea, attributed to dichlorophenoxy and hydrazide moieties disrupting fungal cell membranes .

- Anticancer Potential : Structural analogs induce apoptosis in cancer cells via mitochondrial pathway modulation .

- Anti-inflammatory Effects : Pyrazole-containing derivatives inhibit COX-2 and TNF-α pathways .

Advanced Research Questions

Q. How do structural modifications influence the bioactivity of this compound?

- Methodological Answer :

- Substituent Effects : Adding electron-withdrawing groups (e.g., Cl) enhances antifungal activity, while bulky substituents reduce solubility. For example, replacing methyl with trifluoromethyl increases logP, improving membrane permeability .

- Hydrazide Linkage : Schiff base formation (e.g., condensation with aldehydes) can enhance anticancer activity by enabling metal chelation .

Q. How can synthesis yields be optimized for this compound?

- Methodological Answer :

- Solvent Selection : DMSO increases reaction efficiency (yield: 96%) compared to ethanol (65%) due to better intermediate solubility .

- Catalyst Use : Glacial acetic acid accelerates Schiff base formation by protonating the carbonyl group .

- Temperature Control : Prolonged reflux (18–24 hours) ensures complete cyclization in triazole derivatives .

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Assay Standardization : Compare protocols (e.g., MTT vs. resazurin assays for cytotoxicity) and cell lines (e.g., HeLa vs. MCF-7) .

- Structural Validation : Re-examine NMR and MS data to rule out impurities or stereochemical variations .

- Meta-Analysis : Use computational tools (e.g., 3D-QSAR) to correlate substituent patterns with activity trends .

Q. What computational methods are used to predict the bioactivity of derivatives?

- Methodological Answer :

- 3D-QSAR Modeling : Combines molecular alignment (e.g., CoMFA, CoMSIA) with antifungal activity data to identify pharmacophores. Electrostatic and steric fields are critical for binding .

- Docking Studies : Simulate interactions with fungal CYP51 or human topoisomerase II targets to prioritize synthetic targets .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent dermal absorption .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (particularly in DMSO-based syntheses) .

- Storage : Keep in airtight containers at 4°C, away from oxidizers and moisture .

- Disposal : Follow EPA guidelines for chlorinated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.